Cyclopropanecarbonyl bromide
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Overview
Description
Cyclopropanecarbonyl bromide is an organic compound with the molecular formula C4H5BrO It is a derivative of cyclopropane, featuring a carbonyl bromide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclopropanecarbonyl bromide can be synthesized through the bromination of cyclopropanecarboxylic acid. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as phosphorus tribromide (PBr3). The reaction proceeds as follows: [ \text{Cyclopropanecarboxylic acid} + \text{Br}_2 \rightarrow \text{this compound} + \text{HBr} ]
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: Cyclopropanecarbonyl bromide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide group is replaced by other nucleophiles.
Addition Reactions: The carbonyl group can undergo addition reactions with nucleophiles such as amines and alcohols.
Reduction Reactions: The compound can be reduced to cyclopropanemethanol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium cyanide (KCN) are commonly used.
Addition Reactions: Amines (e.g., methylamine) and alcohols (e.g., methanol) are typical nucleophiles.
Reduction Reactions: Lithium aluminum hydride (LiAlH4) is a common reducing agent.
Major Products:
Substitution: Cyclopropanecarbonyl azide or cyclopropanecarbonyl cyanide.
Addition: Cyclopropanecarbonyl amine or cyclopropanecarbonyl alcohol.
Reduction: Cyclopropanemethanol.
Scientific Research Applications
Cyclopropanecarbonyl bromide has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is utilized in the development of cyclopropane-containing drugs, which often exhibit enhanced biological activity and stability.
Material Science: Cyclopropane derivatives are used in the synthesis of polymers and advanced materials with unique properties.
Biological Research: It serves as a building block for the synthesis of biologically active molecules, aiding in the study of enzyme mechanisms and metabolic pathways.
Mechanism of Action
The mechanism of action of cyclopropanecarbonyl bromide involves its reactivity towards nucleophiles. The carbonyl bromide group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations, where the compound acts as an acylating agent, transferring the cyclopropanecarbonyl group to nucleophiles.
Comparison with Similar Compounds
Cyclopropanecarbonyl chloride: Similar in structure but with a chloride group instead of bromide.
Cyclopropanecarboxylic acid: The parent acid from which cyclopropanecarbonyl bromide is derived.
Cyclopropanemethanol: The reduced form of this compound.
Uniqueness: this compound is unique due to its bromide functional group, which imparts distinct reactivity compared to its chloride and acid counterparts. The bromide group is a better leaving group, making the compound more reactive in nucleophilic substitution reactions.
Properties
IUPAC Name |
cyclopropanecarbonyl bromide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BrO/c5-4(6)3-1-2-3/h3H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXNUWRQNUJSWSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BrO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90664493 |
Source
|
Record name | Cyclopropanecarbonyl bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90664493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.99 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20905-31-1 |
Source
|
Record name | Cyclopropanecarbonyl bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90664493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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